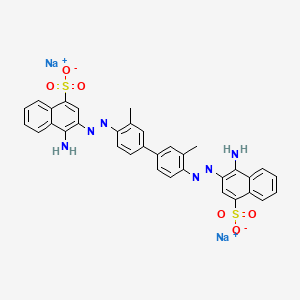

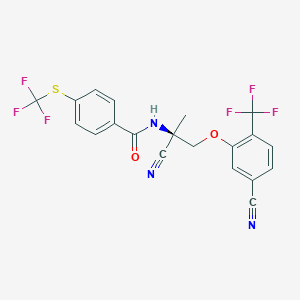

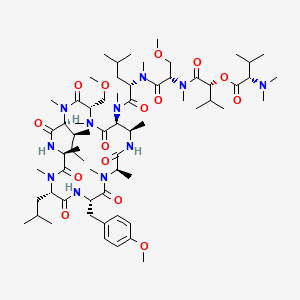

![molecular formula C28H25F5N4O4 B12374965 8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)

8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JNJ-8003 is a potent small-molecule inhibitor of the respiratory syncytial virus polymerase. It has shown sub-nanomolar inhibition potency in both antiviral and polymerase assays . The compound binds to an induced-fit pocket on the capping domain of the polymerase, which is crucial for its inhibitory action .

Métodos De Preparación

The synthesis of JNJ-8003 involves multiple steps to optimize its pharmacological properties. Approximately 5000 analogs were synthesized to achieve the desired potency and selectivity . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.

Análisis De Reacciones Químicas

JNJ-8003 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It forms multiple interactions with the capping domain of the respiratory syncytial virus polymerase, which are consistent with its tight binding and resistance mutation profile . The major product of these interactions is the inhibition of nucleotide polymerization at the early stages of RNA transcription and replication .

Aplicaciones Científicas De Investigación

JNJ-8003 has significant applications in scientific research, particularly in the field of antiviral drug development. It has been used to study the inhibition of respiratory syncytial virus polymerase, providing insights into the design of broad-spectrum antiviral drugs . The compound’s ability to inhibit nucleotide polymerization makes it a valuable tool in understanding the early stages of RNA transcription and replication . Additionally, its high potency and selectivity make it a promising candidate for further development in antiviral therapies.

Mecanismo De Acción

JNJ-8003 exerts its effects by binding to an induced-fit pocket on the capping domain of the respiratory syncytial virus polymerase . This binding modulates the functional interplay between the capping and RNA-dependent RNA polymerase domains, inhibiting nucleotide polymerization at the early stages of RNA transcription and replication . The compound’s tight binding and resistance mutation profile are key factors in its mechanism of action .

Comparación Con Compuestos Similares

JNJ-8003 is unique in its high potency and selectivity as a non-nucleoside inhibitor of the respiratory syncytial virus polymerase . Similar compounds include other non-nucleoside inhibitors that target viral polymerases, but JNJ-8003 stands out due to its sub-nanomolar inhibition potency and specific binding interactions . The structural insights gained from studying JNJ-8003 can accelerate the design of other broad-spectrum antiviral drugs .

Propiedades

Fórmula molecular |

C28H25F5N4O4 |

|---|---|

Peso molecular |

576.5 g/mol |

Nombre IUPAC |

8-methoxy-3-methyl-N-[(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl]cinnoline-6-carboxamide |

InChI |

InChI=1S/C28H25F5N4O4/c1-14-9-16-10-17(11-20(41-4)23(16)37-36-14)25(38)34-13-27(40,28(31,32)33)21-12-19(26(2,3)39)22(30)24(35-21)15-5-7-18(29)8-6-15/h5-12,39-40H,13H2,1-4H3,(H,34,38)/t27-/m0/s1 |

Clave InChI |

XMOSIGSMKGYOBC-MHZLTWQESA-N |

SMILES isomérico |

CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NC[C@](C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |

SMILES canónico |

CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NCC(C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

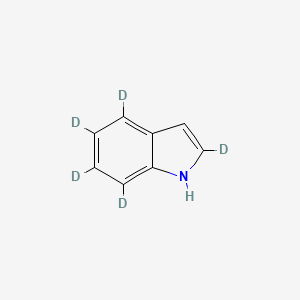

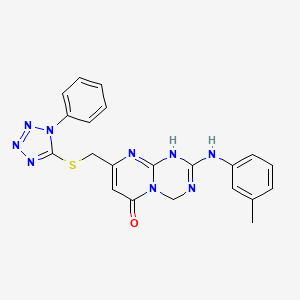

![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

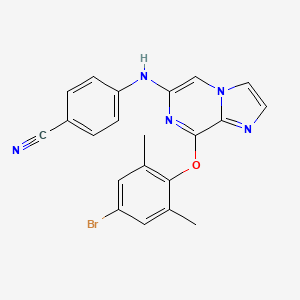

![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

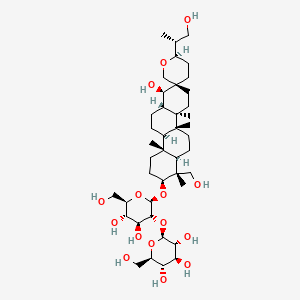

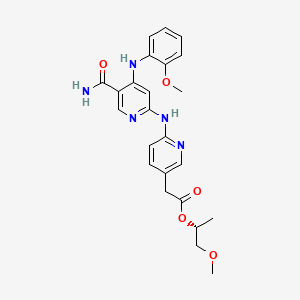

![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)